Physicochemical Properties and Crystal Engineering of Ethanolammonium 4-Bromobenzoate
Physicochemical Properties and Crystal Engineering of Ethanolammonium 4-Bromobenzoate
An In-Depth Technical Guide on the 2-Aminoethanol and 4-Bromobenzoic Acid Salt System
Executive Summary
In the landscape of pharmaceutical formulation and supramolecular chemistry, the pairing of active pharmaceutical ingredients (APIs) or model compounds with appropriate counterions is critical for modulating solubility, stability, and bioavailability. Ethanolammonium 4-bromobenzoate (CAS: 585512-52-3), systematically cataloged as 2-aminoethanol;4-bromobenzoic acid[1], represents a highly stable multi-component crystal system. By pairing a halogenated aromatic acid with a hydrophilic alkanolamine, researchers can engineer a crystal lattice that balances lipophilicity with rapid aqueous dissolution.
This whitepaper dissects the physicochemical properties, thermodynamic rationale, and self-validating experimental workflows required to synthesize and characterize this specific salt system.
Supramolecular Architecture & Thermodynamic Rationale
The Rule and Causality of Salt Formation
The fundamental driver for the interaction between 4-bromobenzoic acid and 2-aminoethanol is the thermodynamic favorability of proton transfer.
-
4-Bromobenzoic acid acts as the proton donor with a
of 3.96[2]. -
2-Aminoethanol (ethanolamine) acts as the proton acceptor with a conjugate acid
of 9.5[3].
The difference in their acid dissociation constants (
Structural Synergies
The resulting crystal lattice is stabilized by a robust 3D network:
-
Charge-Assisted Hydrogen Bonds: Strong interactions between the ammonium cation (
) and the carboxylate anion ( ). -
Hydroxyl Networking: The terminal
group of the ethanolammonium cation acts as both a hydrogen-bond donor and acceptor, heavily cross-linking the lattice and increasing the hydration potential of the solid. -
Halogen Bonding: The para-substituted bromine atom on the benzoic acid ring can engage in highly directional Type I or Type II halogen contacts, driving the anisotropic growth of the crystal.
Physicochemical Profiling
The quantitative physicochemical properties of the individual components and the resulting salt complex are summarized below. The extreme differences in the physical states of the precursors (a high-melting solid and a low-melting liquid) highlight the transformative nature of salt engineering.
Table 1: Physicochemical Properties of Components and the Salt Complex
| Property | 4-Bromobenzoic Acid (Proton Donor) | 2-Aminoethanol (Proton Acceptor) | Ethanolammonium 4-Bromobenzoate (Salt) |
| Molecular Formula | |||
| Molecular Weight | 201.02 g/mol [2] | 61.08 g/mol [3] | 262.10 g/mol [1] |
| Physical State (RT) | White/beige crystalline solid[4] | Viscous, colorless liquid[5] | Crystalline solid |
| Melting Point | 252–254 °C[4] | 10.5 °C[3] | Determined via DSC (Single phase) |
| 3.96[2] | 9.5[3] | N/A (Ionized complex) | |
| Solubility Profile | Soluble in hot water/ethanol[4] | Miscible in water[5] | High aqueous solubility (Ionized) |
Experimental Workflows for Salt Synthesis
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. The choice of methodology dictates whether the product follows a kinetic or thermodynamic pathway.
Figure 1: Workflow diagram contrasting the thermodynamic and kinetic synthesis pathways for salt engineering.
Protocol 1: Solvent-Drop Grinding (Mechanochemistry)
Causality: Mechanochemistry bypasses the solubility limitations of the lipophilic 4-bromobenzoic acid. The addition of a catalytic amount of solvent (liquid-assisted grinding) dramatically increases molecular mobility, facilitating rapid, quantitative proton transfer without the need for bulk dissolution.
-
Preparation: Weigh exactly 1.0 mmol (201.0 mg) of 4-bromobenzoic acid and 1.0 mmol (61.1 mg) of 2-aminoethanol.
-
Loading: Transfer both components into a 10 mL stainless-steel milling jar equipped with two 5 mm stainless-steel grinding balls.
-
Catalysis: Add 20 µL of absolute ethanol to the mixture. Note: The solvent acts purely as a lubricant and mobility enhancer, not as a dissolution medium.
-
Milling: Secure the jar in a vibratory ball mill and grind at a frequency of 25 Hz for 15 minutes.
-
Recovery: Scrape the resulting microcrystalline powder from the jar. The product is immediately ready for bulk characterization (PXRD).
Protocol 2: Cooling Crystallization (Single Crystal Growth)
Causality: To elucidate the exact supramolecular interactions via Single-Crystal X-Ray Diffraction (SCXRD), a thermodynamic approach is required. An ethanol/water mixture is selected to balance the high polarity of the ethanolamine and the hydrophobicity of the bromobenzene ring, preventing premature "oiling out" (liquid-liquid phase separation).
-
Dissolution: Dissolve 2.0 mmol of 4-bromobenzoic acid in 10 mL of absolute ethanol at 60 °C under constant magnetic stirring.
-
Neutralization: Slowly add 2.0 mmol of 2-aminoethanol dropwise. The solution may temporarily cloud as the salt forms.
-
Solvent Tuning: Add 2 mL of deionized water to the hot mixture to ensure complete dissolution of the newly formed salt.
-
Nucleation Control: Filter the hot solution through a pre-warmed 0.22 µm PTFE syringe filter into a clean borosilicate vial. Filtering removes dust particles that could cause uncontrolled heterogeneous nucleation.
-
Crystal Growth: Seal the vial with Parafilm, pierce 2–3 small holes in the top, and place it in a vibration-free environment. Allow the solution to cool to 20 °C over 48–72 hours.
-
Harvesting: Isolate the resulting single crystals via vacuum filtration and wash with cold heptane to remove residual surface solvent.
Analytical Characterization Strategies
To establish trustworthiness, the synthesized material must be validated through orthogonal analytical techniques.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is the definitive tool for proving proton transfer. In the neutral 4-bromobenzoic acid, the carbonyl (
) stretch appears sharply around 1680 cm . Upon salt formation, this peak disappears, replaced by the asymmetric and symmetric stretching vibrations of the carboxylate anion ( ) between 1550–1610 cm and 1350–1400 cm , respectively. Additionally, a broad ammonium ( ) stretch will emerge in the 2800–3100 cm region. -
Differential Scanning Calorimetry (DSC): DSC validates phase purity. A physical mixture would exhibit two distinct endothermic events (or a eutectic melt). The successful formation of ethanolammonium 4-bromobenzoate will yield a single, sharp melting endotherm distinct from the 252 °C melting point of the starting acid[4].
-
Powder X-Ray Diffraction (PXRD): The experimental PXRD diffractogram of the bulk powder (from Protocol 1) must be compared against the simulated diffractogram derived from the single-crystal data (from Protocol 2). A 1:1 match confirms that the bulk material is phase-pure and structurally identical to the isolated single crystals.
References
Sources
- 1. Buy 2-Aminoethanol;4-bromobenzoic acid | 585512-52-3 [smolecule.com]
- 2. 4-Bromobenzoic acid CAS#: 586-76-5 [m.chemicalbook.com]
- 3. Ethanolamine – reactive building block for surfactants, emulsifiers & gas treatment | OQEMA [oqema.com]
- 4. Cas 586-76-5,4-Bromobenzoic acid | lookchem [lookchem.com]
- 5. lookchem.com [lookchem.com]
